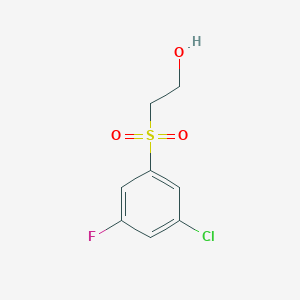
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
Descripción general
Descripción
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a useful research compound. Its molecular formula is C8H8ClFO3S and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is a sulfonyl-substituted ethanol compound with the chemical formula and a molecular weight of 206.67 g/mol. This compound is characterized by the presence of a chloro and a fluorine substituent on the aromatic ring, contributing to its unique properties and potential applications in medicinal chemistry. Preliminary studies suggest that compounds with sulfonyl groups often exhibit significant biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural features of this compound include:
- Sulfonyl group : Enhances reactivity and biological activity.
- Chloro and fluorine substituents : May affect the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonyl-containing compounds, similar to this compound, may exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for similar derivatives demonstrate varying degrees of effectiveness:
| Compound | MIC (µM) | Zone of Inhibition (mm) |
|---|---|---|
| MA-1156 | 16 | 15 |
| MA-1115 | 32 | 16 |
| MA-1116 | 64 | 16 |
| MA-1113 | 128 | - |
These findings suggest that the structural modifications in sulfonyl compounds can enhance their antimicrobial efficacy .
Cytotoxic Activity
In vitro studies have explored the cytotoxic effects of sulfonyl derivatives against various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated significant antiproliferative activity. For example, derivatives tested against U251 human glioblastoma cells showed promising results, indicating potential for further exploration in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit specific enzymes or cellular pathways, although detailed mechanisms remain to be elucidated. The unique combination of substituents may enhance binding affinity to these targets.
Case Studies
While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that fluoroaryl derivatives exhibited significant antibacterial activity against S. aureus, with incorporation of fluorine enhancing effectiveness.
- Cytotoxic Evaluations : Research on structurally similar sulfonyl compounds revealed notable cytotoxicity against various tumor cell lines, suggesting a pathway for therapeutic development.
Propiedades
IUPAC Name |
2-(3-chloro-5-fluorophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYGPBVJIJNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)CCO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















